Proteolytic Stability: tACBC-Based Foldamers vs. Wild-Type α-Peptide Parent Sequence
α/β/γ-Peptides incorporating trans-2-aminocyclobutanecarboxylic acid (tACBC, the deprotected form of the target compound) exhibit proteolytic stability ≥32-fold greater than the wild-type p53₁₅–₃₁ α-peptide when challenged with α-chymotrypsin. In direct comparison, peptides with the optimal side-chain arrangement (compounds 2, 4, 6, 8) achieved ≥32-fold resistance, while peptides 1, 3, 5, 7 showed ≥10-fold resistance [1]. The hexapeptide core remained largely intact throughout the digestion experiment, whereas the wild-type α-peptide was rapidly degraded.
| Evidence Dimension | Proteolytic half-life / resistance to α-chymotrypsin |
|---|---|
| Target Compound Data | ≥32-fold greater resistance (tACBC-based α/β/γ-peptides 2,4,6,8); ≥10-fold (peptides 1,3,5,7) |
| Comparator Or Baseline | Wild-type p53₁₅–₃₁ α-peptide (baseline resistance = 1) |
| Quantified Difference | ≥32-fold improvement in proteolytic stability |
| Conditions | α-Chymotrypsin digestion monitored by HPLC; peptide sequences contain Leu, Trp, Phe residues as cleavage sites |
Why This Matters
Procurement of the (1R,2R)-Fmoc-tACBC building block enables synthesis of peptide therapeutics with substantially extended serum half-life, reducing dosing frequency and improving in vivo efficacy compared to linear α-peptide counterparts.
- [1] Grison CM, Miles JA, Robin S, Wilson AJ, Aitken DJ. An α-Helix-Mimicking 12,13-Helix: Designed α/β/γ-Foldamers as Selective Inhibitors of Protein–Protein Interactions. Angew Chem Int Ed. 2016;55(37):11096-11100. doi:10.1002/anie.201604517. View Source
